molecular formula C18H18BrFN2O3 B2514048 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1448062-97-2

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2514048
CAS RN: 1448062-97-2
M. Wt: 409.255
InChI Key: VPFGURCANNCHFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with substituted benzene or pyridine derivatives. For instance, the synthesis of novel piperidine derivatives with potential antileukemic activity was reported, where the compounds were characterized by NMR, IR, mass spectral, and elemental analysis . Although the exact synthesis route for the compound is not provided, similar synthetic strategies could be employed, involving halogenation, etherification, and attachment of the piperidine and ethanone moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been optimized using computational methods such as Gaussian09, with various levels of theory including HF and B3LYP with different basis sets . The geometrical parameters obtained from these calculations are in agreement with experimental X-ray diffraction (XRD) data. The stability of the molecules has been analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization within the molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecules . The molecular electrostatic potential (MEP) analysis indicates the regions of negative and positive charges, which are crucial for predicting the sites of chemical reactivity. For example, the negative charge is often localized over the carbonyl group, making it a reactive site for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as log P values, have been estimated using HPLC analysis . The log P value is an important parameter that indicates the lipophilicity of the compound, which in turn can affect its bioavailability and distribution within the body. The first hyperpolarizability of these compounds has also been calculated to assess their potential role in nonlinear optics .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Compounds similar to the one have been synthesized using different techniques. For example, a compound was synthesized using a click chemistry approach and characterized using spectroscopy and thermal analysis techniques (Govindhan et al., 2017).

  • Crystal Structure Analysis : The crystal structure of similar compounds is often analyzed using techniques like X-ray diffraction. This helps in understanding the molecular arrangement and intermolecular interactions (Balderson et al., 2007).

Biological Applications

  • Cytotoxicity Studies : Some compounds with structural similarities have been evaluated for their cytotoxic properties, which could be relevant in medical research and drug development (Govindhan et al., 2017).

  • Antimicrobial Activity : Various derivatives have been synthesized and screened for their antibacterial activity. This indicates potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Wound-Healing Potential : Certain derivatives have been studied for their in vivo wound-healing activity, suggesting potential therapeutic applications (Vinaya et al., 2009).

  • Antiallergy Activity : Piperidine derivatives have been synthesized and evaluated for their antiallergy activity, indicating a potential application in allergy treatment (Walsh, Franzyshen, & Yanni, 1989).

Chemical Properties and Reactions

  • Reactivity Studies : The reactivity and stability of these compounds under various conditions are key areas of research. This includes studying their behavior in different chemical reactions and environmental conditions (Artamkina et al., 2008).

  • Novel Compound Formation : Research also focuses on creating new compounds through various chemical reactions, which could lead to discovering new drugs or materials (Shevchuk et al., 2012).

  • Characterization of Derivatives : The synthesis and characterization of various derivatives provide insights into their potential applications and properties (Bi, 2014).

properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O3/c19-14-4-3-9-21-18(14)25-13-7-10-22(11-8-13)17(23)12-24-16-6-2-1-5-15(16)20/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFGURCANNCHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

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